Carbobenzyloxymethionyltryptophan methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxymethionyltryptophan methyl ester typically involves the protection of amino acids and subsequent esterification. The process starts with the protection of the amino group of methionine using a carbobenzyloxy (Cbz) group. This is followed by coupling with tryptophan methyl ester under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxymethionyltryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Carbobenzyloxymethionyltryptophan methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential use in drug development and as a precursor in the synthesis of bioactive peptides.
Mechanism of Action
The mechanism of action of carbobenzyloxymethionyltryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, allowing it to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy-L-methionine: Similar in structure but lacks the tryptophan moiety.
Tryptophan methyl ester: Contains the tryptophan moiety but lacks the methionine and carbobenzyloxy groups.
Carbobenzoxy-L-tryptophan: Similar but lacks the methionine moiety.
Uniqueness
Carbobenzyloxymethionyltryptophan methyl ester is unique due to its combination of methionine, tryptophan, and carbobenzyloxy groups. This unique structure allows it to serve as a versatile building block in peptide synthesis and as a model compound in biochemical studies .
Properties
Molecular Formula |
C25H29N3O5S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C25H29N3O5S/c1-32-24(30)22(14-18-15-26-20-11-7-6-10-19(18)20)27-23(29)21(12-13-34-2)28-25(31)33-16-17-8-4-3-5-9-17/h3-11,15,21-22,26H,12-14,16H2,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
QBLHXQIJTHHTRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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